
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexafluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The hexafluoropropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring reacts with hexafluoropropyl chloride in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkylbenzenes.
Applications De Recherche Scientifique
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Fluorine Substitution: The hexafluoropropyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler analog with only a bromine substituent.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a hexafluoropropyl group.
1-Bromo-2,3,4,5-tetrafluorobenzene: Features multiple fluorine atoms on the benzene ring.
Uniqueness: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it particularly useful in applications requiring high-performance materials and intermediates .
Propriétés
Numéro CAS |
189762-31-0 |
|---|---|
Formule moléculaire |
C9H5BrF6 |
Poids moléculaire |
307.03 g/mol |
Nom IUPAC |
1-bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene |
InChI |
InChI=1S/C9H5BrF6/c10-6-3-1-5(2-4-6)7(11)8(12,13)9(14,15)16/h1-4,7H |
Clé InChI |
PWCAWRALDLCVJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
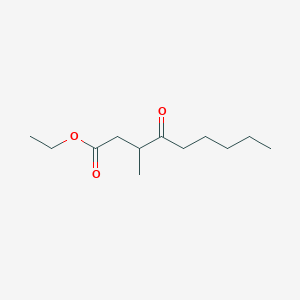
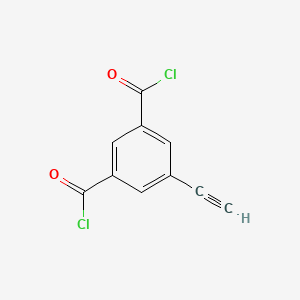
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)

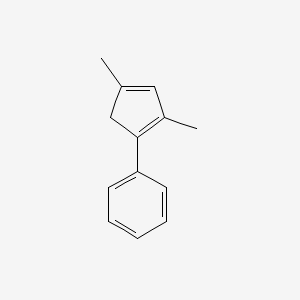
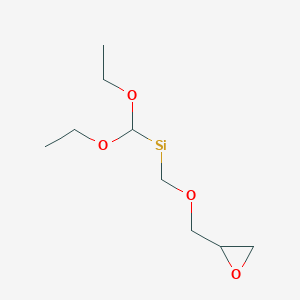
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
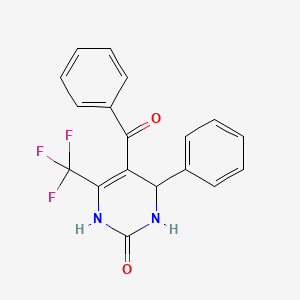
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)

